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Application Notes: Investigating the Epigenetic Impact of Nickel (Ni) using ChIP-Sequencing

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Compound of Interest		
Compound Name:	NI-57	
Cat. No.:	B609570	Get Quote

Introduction

Nickel (Ni), a heavy metal, is recognized as an environmental and occupational hazard with established carcinogenic properties.[1][2][3] While Nickel compounds are considered weak mutagens, a growing body of evidence suggests that their primary pathogenic effects are mediated through epigenetic mechanisms.[1][2] Nickel can alter gene expression by inducing changes in chromatin structure, including DNA methylation and histone modifications, leading to gene silencing.[4][5] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide impact of Nickel on the binding of specific DNA-associated proteins, such as transcription factors and modified histones.

Mechanism of Nickel-Induced Chromatin Alterations

Nickel exposure can lead to significant changes in the epigenetic landscape:

- Chromatin Condensation: Nickel has been shown to cause chromatin condensation,
 particularly at the junctions of euchromatin and heterochromatin. This can lead to the
 silencing of actively transcribed genes by incorporating them into heterochromatic regions.[1]
 [4]
- Histone Modifications: Nickel exposure can alter global levels of histone modifications.
 Specifically, it has been observed to increase the levels of repressive histone marks like
 H3K9me2 (dimethylation of lysine 9 on histone H3).[1][5] This is thought to occur through the inhibition of jmjc-domain containing demethylases.[5]



- DNA Methylation: Nickel can enhance DNA methylation, another key mechanism for gene silencing.[4][5]
- Disruption of Protein-DNA Interactions: Nickel has been shown to disrupt the DNA-binding of certain proteins, such as the insulator protein CTCF at its weaker binding sites.[2]

Applications of ChIP-seq in Nickel Research

ChIP-seq is an invaluable tool to elucidate the specific molecular events underlying Nickelinduced toxicity and carcinogenesis. Key applications include:

- Mapping Genome-Wide Changes in Histone Modifications: Performing ChIP-seq with antibodies against specific histone modifications (e.g., H3K9me2, H3K4me3, H3K27ac) can reveal how Nickel treatment globally alters the epigenetic landscape.
- Identifying Altered Transcription Factor Binding Sites: ChIP-seq can be used to determine
 how Nickel exposure affects the binding of specific transcription factors to their target genes,
 providing insights into dysregulated gene expression pathways.
- Investigating the Impact on Chromatin Architectural Proteins: Studying the binding of proteins like CTCF after Nickel treatment can shed light on how Nickel disrupts higher-order chromatin structure.

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) after Nickel Treatment

This protocol provides a step-by-step guide for performing ChIP on cultured cells treated with a Nickel compound.

Materials:

- Cell culture medium and supplements
- Nickel (II) salt solution (e.g., Nickel Chloride)
- Formaldehyde (37%)



- Glycine
- Phosphate-Buffered Saline (PBS)
- · Cell lysis and nuclear lysis buffers
- Chromatin shearing instrumentation (e.g., sonicator)
- ChIP-grade antibody against the protein of interest
- Protein A/G magnetic beads
- ChIP elution buffer
- RNase A
- Proteinase K
- DNA purification kit
- qPCR reagents

Procedure:

- Cell Culture and Nickel Treatment:
 - Plate cells at an appropriate density and allow them to attach overnight.
 - Treat cells with the desired concentration of Nickel Chloride (or other Nickel salt) for a specific duration. Include a vehicle-treated control. Optimal concentration and treatment time should be determined empirically.
- Cross-linking:
 - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
 - Incubate for 10 minutes at room temperature with gentle shaking.
 - Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.



- Incubate for 5 minutes at room temperature.
- Cell Harvesting and Lysis:
 - Wash cells twice with ice-cold PBS.
 - Scrape cells in PBS and pellet by centrifugation.
 - Resuspend the cell pellet in cell lysis buffer and incubate on ice.
 - Pellet the nuclei and resuspend in nuclear lysis buffer.
- Chromatin Shearing:
 - Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.
 - After sonication, centrifuge to pellet cell debris. The supernatant contains the sheared chromatin.
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G magnetic beads.
 - Incubate a fraction of the pre-cleared chromatin with a specific ChIP-grade antibody overnight at 4°C with rotation. A no-antibody or isotype control should be included.
 - Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
 - Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove nonspecific binding.
- Elution and Reverse Cross-linking:
 - Elute the chromatin from the beads using ChIP elution buffer.
 - Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
 - Treat with RNase A and then Proteinase K to remove RNA and protein.



- DNA Purification:
 - Purify the DNA using a standard DNA purification kit.
 - Elute the DNA in an appropriate buffer.
- Quality Control and Quantification:
 - Assess the success of the immunoprecipitation by performing qPCR on known positive and negative control gene loci.
 - Quantify the DNA concentration for library preparation.

Protocol 2: ChIP-seq Library Preparation and Sequencing

Following successful ChIP, the purified DNA is used to generate a library for next-generation sequencing.

Materials:

- ChIP'd DNA
- DNA library preparation kit (compatible with the sequencing platform)
- Agencourt AMPure XP beads
- · PCR amplification reagents

Procedure:

- End-Repair and A-tailing:
 - The ends of the fragmented DNA are repaired to create blunt ends.
 - An 'A' base is added to the 3' end of the DNA fragments.
- Adapter Ligation:
 - Sequencing adapters are ligated to the ends of the DNA fragments.



· Size Selection:

 Use magnetic beads (e.g., AMPure XP) to select for a specific size range of DNA fragments for the library.

· PCR Amplification:

- Amplify the adapter-ligated DNA fragments using PCR to generate a sufficient quantity of library for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
- Library Quantification and Quality Control:
 - Quantify the final library concentration using a fluorometric method (e.g., Qubit).
 - Assess the size distribution of the library using a Bioanalyzer or similar instrument.

· Sequencing:

• Pool and sequence the libraries on a next-generation sequencing platform.

Data Presentation

Table 1: Experimental Parameters for Nickel Treatment and ChIP

Parameter	Vehicle Control	Nickel-Treated
Cell Line	e.g., A549	e.g., A549
Nickel Compound	Vehicle (e.g., water)	Nickel Chloride (NiCl ₂)
Concentration	0 μΜ	100 μM (example)
Treatment Duration	24 hours	24 hours
Antibody	e.g., anti-H3K9me2	e.g., anti-H3K9me2
Input DNA	~2% of total chromatin	~2% of total chromatin
IP DNA Yield (ng)	Expected baseline	Expected increase/decrease
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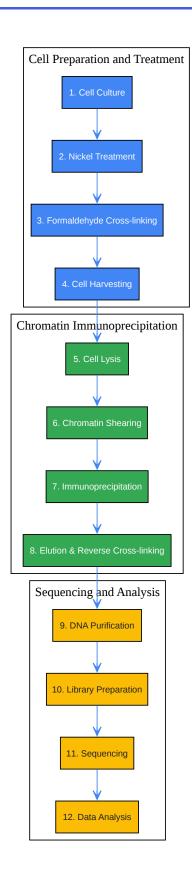


Table 2: Quality Control Metrics for ChIP-qPCR

Gene Locus	Target Type	Fold Enrichment (vs. lgG) - Vehicle	Fold Enrichment (vs. lgG) - Nickel
Gene A	Positive Control	>10x	Expected Change
Gene B	Negative Control	~1x	~1x

Mandatory Visualization

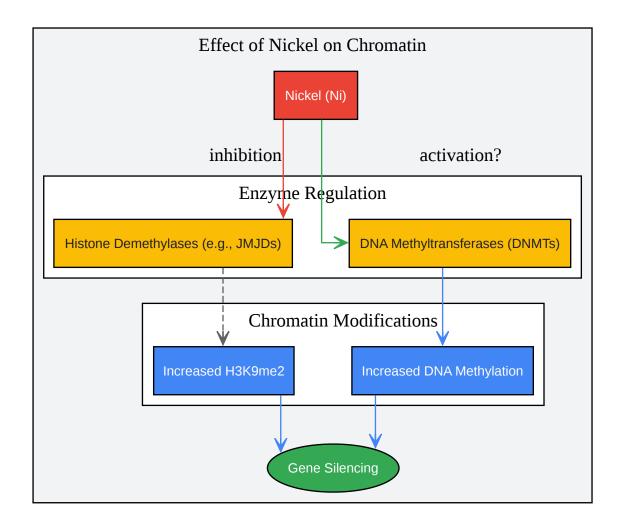




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Caption: Experimental workflow for ChIP-seq after Nickel treatment.





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Caption: Simplified pathway of Nickel-induced epigenetic gene silencing.

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